5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine
Description
5-(Bicyclo[221]heptan-2-yl)-1H-pyrazol-3-amine is a compound that features a bicyclic structure with a pyrazole ring
Properties
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCIAXKZJPQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=CC(=NN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with appropriate pyrazole precursors. One common method involves the cycloaddition reaction, where bicyclo[2.2.1]heptane derivatives undergo a [4+2] cycloaddition with pyrazole derivatives under mild conditions . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine serves as a versatile building block for the synthesis of complex organic molecules. Its unique structure facilitates the development of novel compounds in organic synthesis, particularly in the creation of ligands and catalysts.
Synthesis Techniques
- Cycloaddition Reactions : Often synthesized via [4+2] cycloaddition reactions with pyrazole derivatives.
- Oxidation and Reduction : Can undergo oxidation to form ketones or carboxylic acids and reduction to yield amine derivatives.
Biology
The compound is being investigated for its potential as a ligand in biochemical assays, particularly due to its ability to interact with various biological targets. Its unique structure may enhance binding affinity and specificity.
Research indicates that this compound exhibits properties that make it a candidate for use in pharmacological studies, particularly as an NMDA receptor antagonist, which has implications for neurodegenerative disorders.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Its action as an NMDA receptor antagonist suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Industry
This compound is utilized in the development of novel materials and catalysts, contributing to advancements in chemical manufacturing processes.
Case Study 1: NMDA Receptor Antagonism
A study focusing on the pharmacological effects of this compound demonstrated its capacity to inhibit NMDA receptor activity in vitro, suggesting potential therapeutic applications in managing excitotoxicity associated with neurodegenerative diseases.
Case Study 2: Synthesis of Novel Ligands
Research conducted on the synthesis of ligands using this compound revealed its effectiveness as a precursor for creating complex molecules with enhanced biological activity, paving the way for new drug development strategies.
Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating neurotransmission and providing potential therapeutic effects in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A structurally similar compound with a bicyclic framework.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another compound with similar bicyclic structure and potential as an NMDA receptor antagonist.
Uniqueness
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine is unique due to its combination of a bicyclic structure with a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine, also known as N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a bicyclo[2.2.1]heptane moiety with a pyrazole ring, contributing to its distinct chemical properties. Its molecular formula is with a molecular weight of approximately 191.27 g/mol . The structural attributes are critical for its biological activity and interactions with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, suggesting applications in treating conditions characterized by inflammation.
- Anticancer Properties : Studies have indicated that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase, which are crucial for tumor cell proliferation and survival .
- Antimicrobial Effects : Some derivatives of pyrazole compounds have demonstrated notable antifungal and antibacterial activities, making them candidates for further development in infectious disease treatments .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that regulate inflammation and cell growth.
- Enzyme Inhibition : It has been reported to inhibit certain kinases involved in cancer cell signaling, thereby reducing tumor growth and promoting apoptosis in cancer cells .
Research Findings
A summary of key studies exploring the biological activity of this compound includes:
Case Studies
Several case studies have explored the therapeutic applications of pyrazole derivatives similar to this compound:
- Cancer Treatment : A study demonstrated that a structurally related compound induced apoptosis in cancer cells through the activation of pro-apoptotic pathways, showcasing the potential for developing new anticancer agents based on this scaffold .
- Inflammatory Disorders : Another investigation revealed that pyrazole derivatives could significantly reduce markers of inflammation in animal models, suggesting their utility in treating diseases like arthritis or colitis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
